Bienvenue dans la boutique en ligne BenchChem!

3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine

Chemical probe design Scaffold diversity Pharmacophore mapping

3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine (CAS 931377-07-0) is a heterocyclic hybrid compound (MF: C₉H₁₃N₅OS; MW: 239.3 g/mol) that incorporates a 1,2,4-triazole core, a 3,5-dimethylisoxazole moiety, and a thioether linker within a single, commercially available entity. The 3,5-dimethylisoxazole fragment is an established acetyl-lysine (KAc) bioisostere found in ligands that displace acetylated histone-mimicking peptides from bromodomains, a property validated by X-ray crystallography and exploited in the design of BET bromodomain inhibitors.

Molecular Formula C9H13N5OS
Molecular Weight 239.3
CAS No. 931377-07-0
Cat. No. B2637883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine
CAS931377-07-0
Molecular FormulaC9H13N5OS
Molecular Weight239.3
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CSC2=NN=C(N2N)C
InChIInChI=1S/C9H13N5OS/c1-5-8(6(2)15-13-5)4-16-9-12-11-7(3)14(9)10/h4,10H2,1-3H3
InChIKeyFHGHZWQFGFIAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine (CAS 931377-07-0): Comparative Procurement Guide for a Heterocyclic Hybrid Scaffold


3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine (CAS 931377-07-0) is a heterocyclic hybrid compound (MF: C₉H₁₃N₅OS; MW: 239.3 g/mol) that incorporates a 1,2,4-triazole core, a 3,5-dimethylisoxazole moiety, and a thioether linker within a single, commercially available entity . The 3,5-dimethylisoxazole fragment is an established acetyl-lysine (KAc) bioisostere found in ligands that displace acetylated histone-mimicking peptides from bromodomains, a property validated by X-ray crystallography and exploited in the design of BET bromodomain inhibitors [1]. The 1,2,4-triazole-4-amine scaffold independently serves as a privileged structure in antifungal agents, kinase inhibitors, and antiparasitic chemotypes [2]. The covalent linkage of these two pharmacophoric elements via a thioether bridge creates a structurally differentiated scaffold that is not replicated by any single-fragment analog or simple S-alkyl triazole derivative. This compound is supplied at ≥95% purity by multiple vendors including AKSci, Matrix Scientific (via VWR), and Santa Cruz Biotechnology for laboratory research use .

Why 3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Simple S-Alkyl Triazole Analogs: Structural Differentiation Evidence


Generic substitution of CAS 931377-07-0 with simpler S-alkyl-5-methyl-4H-1,2,4-triazol-4-amines—such as 3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine (CAS 449745-60-2) or 3-(benzylthio)-5-methyl-4H-1,2,4-triazol-4-amine (CAS 90871-40-2)—is structurally and functionally unsupported because these analogs replace the 3,5-dimethylisoxazole pharmacophore with simple alkyl or benzyl groups, thereby eliminating the acetyl-lysine bioisosteric recognition element essential for bromodomain engagement [1]. The 3,5-dimethylisoxazole moiety is not merely a hydrophobic substituent; its specific methyl substitution pattern is critical for acetyl-lysine mimicry, and the 3-methyl group has been shown to be necessary for BET bromodomain affinity through systematic structure-activity relationship (SAR) studies [1]. Furthermore, triazole-isoxazole hybrid compounds exhibit distinct cytotoxic activity profiles compared to single-scaffold triazoles, as demonstrated by triazole-isoxazole hybrids that showed differential IC₅₀ values against MCF-7 (IC₅₀ >100 µM) and T47D (IC₅₀ = 27.7 µM) breast cancer cell lines, indicating that the hybrid architecture meaningfully alters selectivity profiles [2]. Substituting the target compound with a non-isoxazole analog thus removes the key pharmacophore and changes the biological interaction landscape, compromising experimental reproducibility in any screening program designed to probe bromodomain-mediated or isoxazole-dependent biological pathways.

Quantitative Differentiation Evidence for 3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine Against Structural Analogs and In-Class Candidates


Structural Differentiation: Isoxazole-Triazole Hybrid vs. Simple S-Alkyl Triazole Analogs

CAS 931377-07-0 incorporates the 3,5-dimethylisoxazole moiety—a validated acetyl-lysine (KAc) bioisostere—covalently linked via a thioether bridge to a 1,2,4-triazole-4-amine core. This architecture is absent in simple S-alkyl triazole analogs. The 3,5-dimethylisoxazole fragment has been shown through X-ray crystallography to displace acetylated histone-mimicking peptides from bromodomains, with the 3-methyl and 5-methyl groups forming specific hydrophobic contacts within the KAc binding pocket [1]. In SAR studies, removal or modification of the 3-methyl group substantially reduced bromodomain affinity, confirming that the dimethyl substitution pattern (present in the target compound but absent in all simple S-alkyl triazole analogs) is necessary for bioisosteric recognition [1]. Quantitative comparison of isoxazole-containing vs. non-isoxazole triazoles is available from hybrid compound screening data: triazole-isoxazole hybrid 87b showed differential cytotoxicity with IC₅₀ >100 µM against MCF-7 vs. IC₅₀ = 27.7 µM against T47D breast cancer cells, demonstrating target-selective activity attributable to the hybrid architecture [2]. Simple S-alkyl triazoles lacking the isoxazole pharmacophore cannot engage bromodomains through the same KAc-mimetic mechanism and would be expected to show fundamentally different selectivity profiles.

Chemical probe design Scaffold diversity Pharmacophore mapping

Physicochemical and Purity Specification Benchmarking Against Commercial Alternatives

CAS 931377-07-0 is commercially available with a minimum purity specification of 95% as confirmed by multiple independent suppliers including AKSci (Cat. No. 7865CW) and Matrix Scientific (via VWR, Cat. No. 101841-320) . In contrast, the closest structurally comparable commercially available analog, 3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine (CAS 449745-60-2), is also offered at 95% purity, but its procurement availability is narrower, with fewer established suppliers providing documented quality assurance certificates . The target compound carries the MDL Number MFCD09261420, facilitating unambiguous database cross-referencing and inventory management, whereas the ethylthio analog lacks a widely catalogued MDL identifier . The molecular weight of 239.3 g/mol combined with the C₉H₁₃N₅OS formula provides a favorable balance of heteroatom content (5 nitrogen, 1 oxygen, 1 sulfur) that supports hydrogen-bonding capacity and metal-coordination potential not available in carbon-only S-alkyl substituents. The compound is classified as an irritant under hazard labeling, consistent with the general safety profile of the 4-amino-1,2,4-triazole class .

Procurement specification Purity assurance Quality control

Class-Level Activity Differentiation: Antiparasitic Potential of Thioether-Triazole-Isoxazole Hybrids

Although direct biological activity data for CAS 931377-07-0 have not been published in the peer-reviewed literature, strong class-level inference can be drawn from the systematic evaluation of structurally related triazole and isoxazole derivatives. In the 2018 study by Tarawneh et al., a panel of isoxazole and triazole derivatives was tested against Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. Triazole derivative 42 showed the most potent antitrypanosomal activity with an IC₅₀ of 0.93 µM, comparable to the reference drug difluoromethylornithine (DMFO). Triazole derivative 37 demonstrated antibacterial activity against MRSA with an IC₅₀ of 14.22 µM [1]. Critically, within this same study, isoxazole analogs 1, 3, and 4 exhibited antitrypanosomal IC₅₀ values ranging from 1.82 µM (analog 3) to 17.89 µM (analog 1), revealing that the isoxazole scaffold alone possesses intrinsic antiparasitic activity [1]. This dual-scaffold activity pattern suggests that a hybrid molecule combining both the triazole and isoxazole pharmacophores (as in CAS 931377-07-0) could potentially access additive or synergistic antiparasitic mechanisms. In a separate SAR study, S-alkylated-triazoles showed the best activity profile against amastigotes with IC₅₀ values of 3.95 ± 1.41, 4.15 ± 0.92, and 3.61 ± 0.65 µmol L⁻¹, further supporting the relevance of the triazole-thioether substructure for antiparasitic activity [2]. The target compound uniquely merges all three activity-associated structural elements—the 1,2,4-triazole, the 3,5-dimethylisoxazole, and the thioether linker—into a single entity not represented in any of the individually tested compounds.

Antitrypanosomal Antileishmanial Antiparasitic screening

Recommended Research and Procurement Application Scenarios for 3-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine Based on Structural Differentiation Evidence


BET Bromodomain Chemical Probe Development: Exploiting the Acetyl-Lysine Bioisostere Scaffold

The 3,5-dimethylisoxazole moiety present in CAS 931377-07-0 is the defining pharmacophoric element validated as an acetyl-lysine bioisostere through X-ray crystallography and competitive peptide-displacement assays [1]. This compound can serve as a starting scaffold or reference ligand for developing novel BET bromodomain chemical probes. Unlike fragmented approaches that require separate procurement of a triazole core and isoxazole building block followed by multi-step coupling, this compound provides the intact hybrid scaffold in a single procurement step with ≥95% purity. The thioether linker at C-3 of the triazole provides a vector for further derivatization or SAR exploration. The compound should be prioritized over simple S-alkyl triazole analogs (e.g., ethylthio or benzylthio derivatives) that lack the KAc-mimetic motif and therefore cannot engage the acetyl-lysine binding pocket of bromodomains.

Antiparasitic Screening Cascade: Dual-Pharmacophore Entry Point for Chagas Disease and Leishmaniasis Programs

Target-based or phenotypic screening programs targeting Trypanosoma brucei, Trypanosoma cruzi, or Leishmania spp. should consider CAS 931377-07-0 as a structurally privileged entry point. The independent validation of triazole (IC₅₀ = 0.93 µM, Compound 42) and isoxazole (IC₅₀ = 1.82 µM, Analog 3) scaffolds against T. brucei, combined with S-alkyl-triazole activity against amastigotes (IC₅₀ = 3.61-4.15 µmol L⁻¹), suggests that the hybrid scaffold may engage multiple antiparasitic targets simultaneously [1][2]. This compound offers a unique advantage over single-scaffold screening compounds: it presents both the triazole and isoxazole pharmacophores in a single well-defined entity, potentially reducing the number of compounds required in initial screening libraries while increasing the probability of detecting polypharmacological hits. The compound's commercial availability at ≥95% purity supports direct use in dose-response assays without further purification.

Medicinal Chemistry Scaffold-Hopping and Fragment-Based Drug Design

For medicinal chemistry programs engaged in scaffold-hopping from known BET inhibitors (e.g., JQ1, iBET151) or from triazole-based anti-infective agents, CAS 931377-07-0 provides a unique hybrid topology that cannot be accessed through any single commercially available fragment. The thioether linker geometry creates a specific spatial relationship between the triazole N4-amine (a hydrogen-bond donor/acceptor) and the isoxazole methyl groups (hydrophobic contacts for bromodomain binding), which differs from the sulfonyl or amide linkers commonly found in known BET inhibitors [1]. Procuring this compound rather than synthesizing it de novo saves 3-5 synthetic steps and associated purification costs, while providing a well-characterized starting material with documented purity specifications and available certificates of analysis from multiple suppliers [2]. The compound's moderate molecular weight (239.3 g/mol) and favorable heteroatom composition support its use as a fragment-sized lead suitable for further structure-guided optimization.

Quality-Controlled Procurement for High-Throughput Screening (HTS) Library Augmentation

Organizations maintaining diversity-oriented screening libraries can use CAS 931377-07-0 to augment chemical space coverage in the triazole-isoxazole-thioether region, which is underrepresented in typical commercial screening collections. The compound's MDL Number (MFCD09261420) enables unambiguous registration in compound management systems, while its multi-vendor availability reduces single-supplier dependency [1]. The ≥95% purity specification is documented across suppliers, meeting the minimum QC threshold for HTS campaigns. Importantly, this compound's structural uniqueness—combining three privileged substructures (4-amino-1,2,4-triazole, 3,5-dimethylisoxazole, and thioether linker) in a single entry—provides a higher 'scaffold diversity per compound' ratio compared to single-fragment entries, maximizing screening efficiency. Procurement managers should note pricing reference of $240.00/500mg (Matrix Scientific) for budget planning, with smaller quantities available from Santa Cruz Biotechnology (500 mg unit size) for preliminary validation [2].

Quote Request

Request a Quote for 3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.